
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds containing a benzene ring fused to a pyrazine ring. This specific compound features a benzylideneamino group attached to the phenyl ring, which is conjugated with the quinoxalin-2(1H)-one core. The (E)-configuration indicates the trans arrangement of substituents around the double bond.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of quinoxaline derivatives can vary depending on their structure and the specific biological target. For example, some quinoxaline derivatives have been designed and synthesized as modified VEGFR-2 inhibitors . Docking studies revealed that these synthesized compounds have good binding patterns against the prospective molecular target; VEGFR-2 .
Zukünftige Richtungen
The future of research in quinoxaline derivatives is promising, with potential applications in various fields such as medicine, materials science, and more . The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups is an active area of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one typically involves the condensation of 2-aminobenzophenone with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the quinoxaline core. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in different quinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce 3-(2-aminophenyl)quinoxalin-2(1H)-one.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2-Phenylquinoxaline: Lacks the benzylideneamino group.
3-(2-Aminophenyl)quinoxalin-2(1H)-one: A reduced form of the target compound.
Uniqueness
(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one is unique due to the presence of the benzylideneamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it a valuable scaffold for drug discovery and development.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one involves the condensation of 2-aminobenzophenone with benzaldehyde to form (E)-2-(benzylideneamino)benzophenone, which is then reacted with 2-nitrobenzaldehyde to form (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one.", "Starting Materials": [ "2-aminobenzophenone", "benzaldehyde", "2-nitrobenzaldehyde", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzophenone in ethanol and add a solution of benzaldehyde in ethanol dropwise with stirring. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solid product. Wash the product with ethanol and dry it under vacuum to obtain (E)-2-(benzylideneamino)benzophenone.", "Step 3: Dissolve (E)-2-(benzylideneamino)benzophenone and 2-nitrobenzaldehyde in ethanol and add a solution of sodium hydroxide in water dropwise with stirring. Heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash the product with ethanol and dry it under vacuum to obtain (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one." ] } | |
CAS-Nummer |
900135-26-4 |
Molekularformel |
C21H15N3O |
Molekulargewicht |
325.371 |
IUPAC-Name |
3-[2-(benzylideneamino)phenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C21H15N3O/c25-21-20(23-18-12-6-7-13-19(18)24-21)16-10-4-5-11-17(16)22-14-15-8-2-1-3-9-15/h1-14H,(H,24,25) |
InChI-Schlüssel |
UHVNWFUAPZCIJN-HYARGMPZSA-N |
SMILES |
C1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2967158.png)
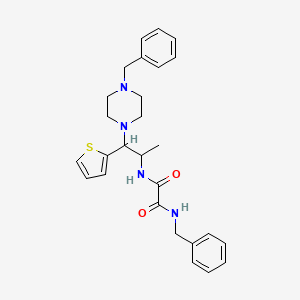
![N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2967161.png)

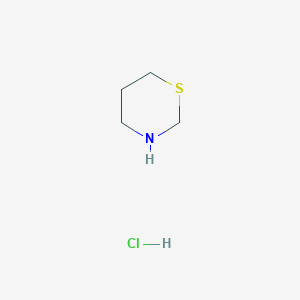
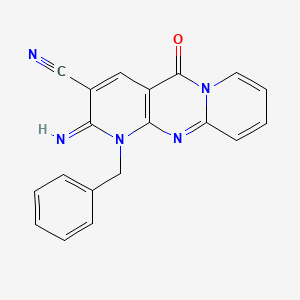
![3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2967171.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2967172.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2967173.png)
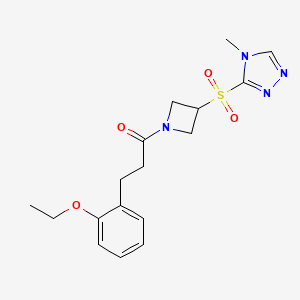
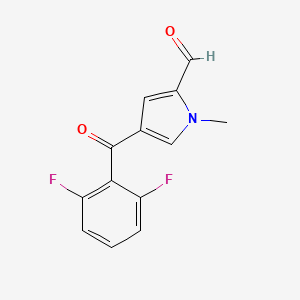
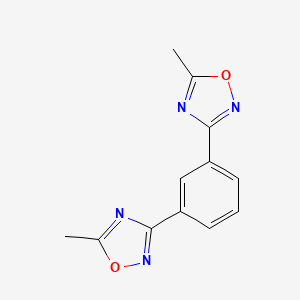

![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B2967181.png)
